molecular formula C9H9N3O3 B15335760 5-Methyl-2-(1-methyl-4-imidazolyl)oxazole-4-carboxylic Acid

5-Methyl-2-(1-methyl-4-imidazolyl)oxazole-4-carboxylic Acid

Cat. No.: B15335760
M. Wt: 207.19 g/mol
InChI Key: VHDRUNMTCKTXHN-UHFFFAOYSA-N
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Description

5-Methyl-2-(1-methyl-4-imidazolyl)oxazole-4-carboxylic Acid is a heterocyclic compound that features both imidazole and oxazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(1-methyl-4-imidazolyl)oxazole-4-carboxylic Acid typically involves the construction of the imidazole and oxazole rings followed by their fusion. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of high-pressure reactors and continuous flow systems to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(1-methyl-4-imidazolyl)oxazole-4-carboxylic Acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as halides, amines, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-Methyl-2-(1-methyl-4-imidazolyl)oxazole-4-carboxylic Acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methyl-2-(1-methyl-4-imidazolyl)oxazole-4-carboxylic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular processes and pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-2-(1-methyl-4-imidazolyl)oxazole-4-carboxylic Acid is unique due to the presence of both imidazole and oxazole rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H9N3O3

Molecular Weight

207.19 g/mol

IUPAC Name

5-methyl-2-(1-methylimidazol-4-yl)-1,3-oxazole-4-carboxylic acid

InChI

InChI=1S/C9H9N3O3/c1-5-7(9(13)14)11-8(15-5)6-3-12(2)4-10-6/h3-4H,1-2H3,(H,13,14)

InChI Key

VHDRUNMTCKTXHN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(O1)C2=CN(C=N2)C)C(=O)O

Origin of Product

United States

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